1-Allyl-3-methylcyclobutanol

Description

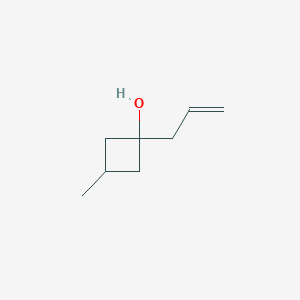

1-Allyl-3-methylcyclobutanol (CAS: 20939-64-4) is a cyclobutanol derivative featuring an allyl (-CH₂CHCH₂) and a methyl (-CH₃) substituent on the cyclobutane ring. Structurally, it combines the strained cyclobutane ring with unsaturated (allyl) and branched (methyl) functional groups, influencing its reactivity and applications. Challenges in synthesizing allyl-substituted cyclobutanes are noted, as seen in failed attempts to produce β-methylallylcarbinyl chloride, which instead yielded isoprene dihydrochloride under standard conditions .

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-methyl-1-prop-2-enylcyclobutan-1-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-8(9)5-7(2)6-8/h3,7,9H,1,4-6H2,2H3 |

InChI Key |

TTYICMANZSSZSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CC=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methylcyclobutanol

- Structure : Lacks the allyl group but retains the methyl substituent on the cyclobutane ring.

- Molecular Formula: C₅H₁₀O (MW: 86.13 g/mol) vs. C₈H₁₄O (MW: 126.20 g/mol for 1-Allyl-3-methylcyclobutanol) .

- Higher molecular weight and steric bulk may reduce volatility compared to 3-Methylcyclobutanol.

- Synthesis: 3-Methylcyclobutanol derivatives are synthesized via direct ring-functionalization, whereas allyl-substituted analogs require optimized conditions to avoid side reactions like chlorination or ring-opening .

3-Amino-1,1-cyclobutanedimethanol

- Structure: Features amino (-NH₂) and dual hydroxymethyl (-CH₂OH) groups on a cyclobutane ring (C₆H₁₃NO₂, MW: 131.17 g/mol) .

- Key Differences: Polar functional groups (amino, hydroxymethyl) enhance solubility in polar solvents compared to the hydrophobic allyl and methyl groups in this compound. Reactivity diverges: The amino group enables nucleophilic substitution, while the allyl group favors cycloaddition or polymerization.

- Applications: 3-Amino-1,1-cyclobutanedimethanol is likely used in pharmaceutical intermediates, whereas this compound may serve as a monomer in polymer chemistry.

Methyl 3-aminocyclopentanecarboxylate

- Structure: Cyclopentane ring with ester (-COOCH₃) and amino groups (C₇H₁₃NO₂, MW: 143.18 g/mol) .

- Key Differences: Cyclopentane’s lower ring strain vs. cyclobutane increases stability but reduces reactivity in ring-opening reactions. The ester group introduces acidity (α-hydrogens) and susceptibility to hydrolysis, unlike the alcohol group in this compound.

- Synthesis : Cyclopentane derivatives often undergo less strenuous synthetic routes compared to strained cyclobutane systems .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.